molecular formula C14H11ClO2 B1361821 Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate CAS No. 89901-02-0

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate

Cat. No. B1361821
CAS RN: 89901-02-0
M. Wt: 246.69 g/mol
InChI Key: UJIUMBFXWGXMOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate” is not found in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate” are not found in the searched resources .

Scientific Research Applications

Fluorescent Chloride Sensor Development

Methyl 2′-aminobiphenyl-4-carboxylate, derived from biphenyl systems like Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate, has been synthesized for use as an optical chloride sensor. This compound shows a notable change in emission from blue to bright green in the presence of chloride ions, making it a potential candidate for chloride sensing applications (Das, Mohar, & Bag, 2021).

Synthesis of Benzimidazole Derivatives

Methyl 4'-[(2-p-chlorophenyl-1H benzimidazole-1-yl)methyl]biphenyl-2-carboxylate, a derivative of Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate, has been synthesized and structurally characterized. This compound serves as a basis for developing new 2-aryl-N-biphenyl benzimidazoles, which are significant in chemical research (Zhou et al., 2004).

Anticonvulsant Enaminones Analysis

Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, related to Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate, has been structurally analyzed for its potential use as an anticonvulsant. The crystal structures of these compounds provide insights into their pharmacological applications (Kubicki, Bassyouni, & Codding, 2000).

Photochemistry of Matrix-Isolated Compounds

Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), structurally similar to Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate, has been synthesized and studied for its photochemical properties. This research provides valuable insights into the photoisomerization processes in related compounds (Lopes et al., 2011).

Metal-Organic Framework Development

Studies involving biphenyl derivatives, such as Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate, have led to the development of metal-organic frameworks. These structures have applications in catalysis and material science due to their unique structural and chemical properties (Zhang et al., 2012).

Structural and Spectral Studies

Research on compounds structurally related to Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate includes investigations into their structural and spectral characteristics. These studies are fundamental in understanding the physical and chemical properties of such compounds (Viveka et al., 2016).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed during handling and storage. The specific safety and hazards information for “Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate” is not found in the searched resources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. The specific future directions for “Methyl 4’-chloro[1,1’-biphenyl]-4-carboxylate” are not found in the searched resources .

properties

IUPAC Name

methyl 4-(4-chlorophenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIUMBFXWGXMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353274
Record name Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate

CAS RN

89901-02-0
Record name Methyl 4′-chloro[1,1′-biphenyl]-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89901-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89901-02-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EK Reeves, JN Humke, SR Neufeldt - The Journal of organic …, 2019 - ACS Publications
Two N-heterocyclic carbene ligands provide orthogonal chemoselectivity during the Pd-catalyzed Suzuki–Miyaura (SM) cross-coupling of chloroaryl triflates. The use of SIPr [SIPr = 1,3-…
Number of citations: 28 pubs.acs.org
K Yang, K Nong, F Xu, Y Chen, J Yu, L Lin… - Journal of Medicinal …, 2023 - ACS Publications
Acid sphingomyelinase (ASM), which regulates sphingolipid metabolism and lipid signaling, has been considered as a new potential target for the treatment of atherosclerosis. In this …
Number of citations: 3 pubs.acs.org
Z Peng - 2023 - theses.lib.polyu.edu.hk
Palladium-catalyzed cross-coupling reaction has emerged as a powerful and straightforward synthetic tool in organic synthesis. Researchers have recently focused on exploring more …
Number of citations: 0 theses.lib.polyu.edu.hk

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